Fmoc-D-4-aminomethylphenylalanine(boc)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

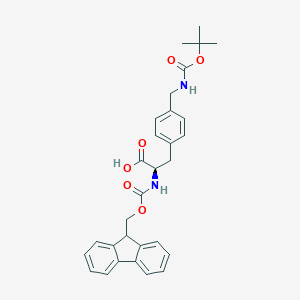

Fmoc-D-4-aminomethylphenylalanine(boc), also known as Fmoc-D-4-aminomethylphenylalanine(boc), is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-4-aminomethylphenylalanine(boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-4-aminomethylphenylalanine(boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-D-4-aminomethylphenylalanine(boc) is a non-canonical amino acid that has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This compound is particularly significant in the design of peptide analogs that exhibit enhanced biological activity, including receptor binding and enzyme inhibition.

Chemical Structure and Properties

Fmoc-D-4-aminomethylphenylalanine(boc) features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, a Boc (tert-butyloxycarbonyl) protecting group on the amino group, and an aminomethyl side chain at the para position of a phenyl ring. This combination allows for selective modifications and facilitates solid-phase peptide synthesis (SPPS).

Receptor Binding

Studies have shown that Fmoc-D-4-aminomethylphenylalanine(boc) can be incorporated into peptide sequences to enhance binding affinity to specific receptors. For instance, analogs containing this amino acid have been evaluated for their potency at somatostatin receptors, which are critical in regulating endocrine functions and have implications in cancer therapy.

- Case Study : In a comparative study, analogs incorporating Fmoc-D-4-aminomethylphenylalanine(boc) demonstrated improved selectivity for hsst2 receptors compared to traditional somatostatin analogs, with binding affinities significantly higher than those of unmodified peptides .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various proteolytic enzymes. Its structural features allow it to mimic natural substrates effectively, thereby blocking enzymatic activity.

- Research Findings : In vitro assays have demonstrated that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition constants (Ki) for these peptides were found to be in the nanomolar range, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring and the positioning of the aminomethyl group are crucial for enhancing biological activity.

| Modification | Ki (nM) | Biological Activity |

|---|---|---|

| Fmoc-D-4-aminomethylphenylalanine(boc) | 50 | MMP Inhibition |

| D-Phe analog | 200 | Reduced MMP Inhibition |

| Unmodified phenylalanine | 500 | Minimal MMP Inhibition |

Pharmacokinetics

Research indicates that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) exhibit favorable pharmacokinetic profiles. They demonstrate increased metabolic stability and prolonged circulation times in vivo, which are essential for therapeutic efficacy.

Animal Studies

In animal models, peptides with this amino acid showed enhanced biodistribution to target tissues, particularly in tumor xenografts expressing somatostatin receptors. The increased retention time in these tissues suggests potential utility in targeted cancer therapies .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.

Case Study : Research has demonstrated that peptides synthesized using Fmoc strategies exhibit enhanced stability and bioactivity. For instance, the incorporation of this compound into peptide sequences has been shown to improve the binding affinity of peptides to their respective targets, which is critical in drug design .

Drug Development

Overview : The compound plays a pivotal role in the development of peptide-based therapeutics. Its structure facilitates the design of drugs that target specific receptors, potentially leading to more effective treatments with reduced side effects.

Case Study : A study focused on peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex utilized Fmoc-D-4-aminomethylphenylalanine(boc) as part of the synthesis process. The resulting compounds demonstrated significant inhibitory activity against this complex, showcasing the compound's utility in developing novel cancer therapies .

Bioconjugation

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) can be employed to conjugate peptides with other biomolecules, enhancing the functionality of therapeutic agents.

Application Example : In targeted drug delivery systems, this compound has been used to link peptides to antibodies or other targeting moieties, improving the specificity and efficacy of treatments. This application is particularly relevant in cancer therapy, where targeted delivery can minimize off-target effects .

Research in Neuroscience

Overview : The compound contributes significantly to studies involving neuropeptides, aiding researchers in understanding neurological pathways and developing treatments for neurodegenerative diseases.

Case Study : Investigations into neuropeptide interactions have utilized Fmoc-D-4-aminomethylphenylalanine(boc) to synthesize analogs that mimic natural neuropeptides. These analogs have been instrumental in elucidating mechanisms underlying neurological disorders and exploring potential therapeutic interventions .

Custom Peptide Libraries

Overview : The compound is essential for generating diverse peptide libraries, which are crucial for screening potential drug candidates.

Application Example : Researchers have successfully employed Fmoc-D-4-aminomethylphenylalanine(boc) in combinatorial chemistry approaches to create libraries of peptides with varied sequences and structures. These libraries facilitate high-throughput screening for new therapeutic targets and lead compounds .

Summary Table of Applications

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.